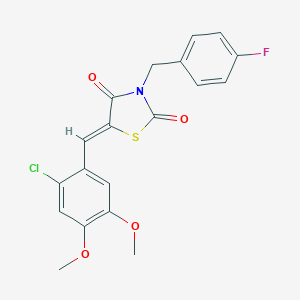
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as CDMB-3F, is a compound that has gained attention in scientific research due to its potential therapeutic applications. CDMB-3F is a thiazolidinedione derivative that has been synthesized and studied for its anti-inflammatory and anti-cancer properties. In
Mécanisme D'action
The mechanism of action of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to work by modulating various signaling pathways. In cancer cells, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces apoptosis by activating the caspase pathway and inhibiting the Akt pathway. In inflammation, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits the NF-κB pathway, which is a key regulator of the inflammatory response. In diabetes, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity by activating the AMPK pathway and inhibiting the mTOR pathway.
Biochemical and Physiological Effects:
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have various biochemical and physiological effects. In cancer cells, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione induces apoptosis, inhibits cell proliferation, and reduces tumor growth. In inflammation, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione reduces the production of pro-inflammatory cytokines and inhibits the infiltration of immune cells into inflamed tissues. In diabetes, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione improves insulin sensitivity and reduces blood glucose levels.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, one limitation of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One area of interest is its potential as a combination therapy with other anti-cancer agents. Another area of research is the development of more water-soluble derivatives of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. Additionally, further studies are needed to fully understand the mechanism of action of 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione and its potential therapeutic applications in other diseases.
Méthodes De Synthèse
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is synthesized by reacting 2-chloro-4,5-dimethoxybenzaldehyde with 4-fluorobenzylamine in the presence of acetic acid to form an imine intermediate. The imine intermediate is then reacted with thioglycolic acid to form the thiazolidinedione ring. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and diabetes. In cancer research, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has shown promising results as an anti-cancer agent by inducing apoptosis and inhibiting cell proliferation in cancer cells. Inflammation is a common underlying factor in many diseases, and 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In diabetes research, 5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential to improve insulin sensitivity and reduce blood glucose levels.
Propriétés
Nom du produit |
5-(2-Chloro-4,5-dimethoxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C19H15ClFNO4S |
Poids moléculaire |
407.8 g/mol |
Nom IUPAC |
(5Z)-5-[(2-chloro-4,5-dimethoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C19H15ClFNO4S/c1-25-15-7-12(14(20)9-16(15)26-2)8-17-18(23)22(19(24)27-17)10-11-3-5-13(21)6-4-11/h3-9H,10H2,1-2H3/b17-8- |
Clé InChI |
SPHVSWLOECAFJD-IUXPMGMMSA-N |
SMILES isomérique |
COC1=C(C=C(C(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OC |
SMILES |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OC |
SMILES canonique |
COC1=C(C=C(C(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-ethoxy-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B302104.png)
![(5Z)-5-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302105.png)

![(5Z)-5-{4-[(2-chlorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302109.png)
![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-(2,4-dimethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302112.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-(4-ethoxy-3-methoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302118.png)
![N'-[4-(dimethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302119.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N'-(2,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302125.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)